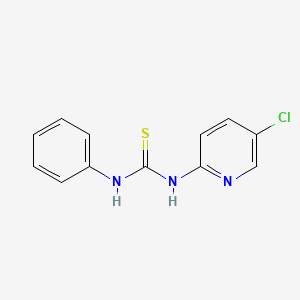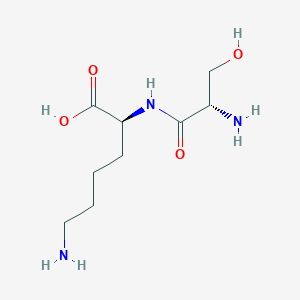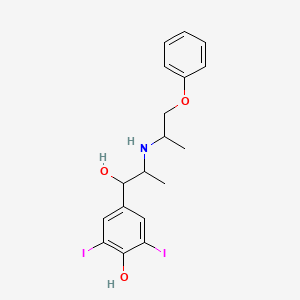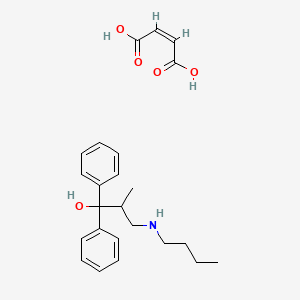
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate is an organic compound that belongs to the class of alcohols. It is characterized by the presence of two phenyl groups, a methyl group, and a butylamino group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the formation of the propanol backbone through the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) to yield 1,1-diphenyl-2-methyl-2-propanol.
Introduction of the Butylamino Group: The next step involves the introduction of the butylamino group through a substitution reaction. This can be achieved by reacting 1,1-diphenyl-2-methyl-2-propanol with butylamine in the presence of a suitable catalyst.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the resulting 1,1-diphenyl-2-methyl-3-(butylamino)propanol with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new amines or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the butylamino group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate can be compared with other similar compounds, such as:
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol: Similar structure but with a diisobutylamino group instead of a butylamino group.
2-methyl-3-(dimethylamino)-1,1-diphenyl-1-propanol: Contains a dimethylamino group instead of a butylamino group.
2-methyl-2,3-diphenyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13500-66-8 |
|---|---|
Molekularformel |
C24H31NO5 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(butylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C20H27NO.C4H4O4/c1-3-4-15-21-16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;5-3(6)1-2-4(7)8/h5-14,17,21-22H,3-4,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
UEUPQKOQUSAYRE-BTJKTKAUSA-N |
Isomerische SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
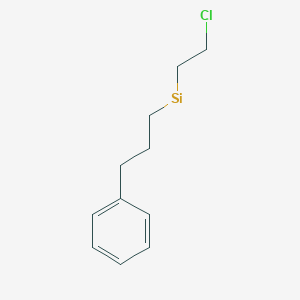

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

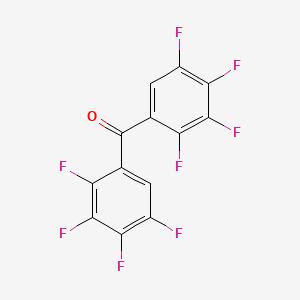
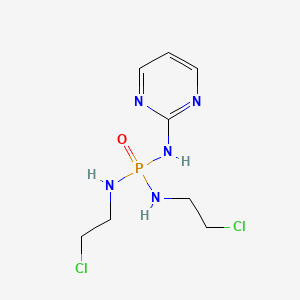

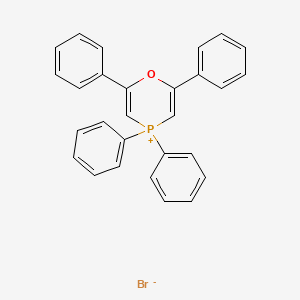
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
